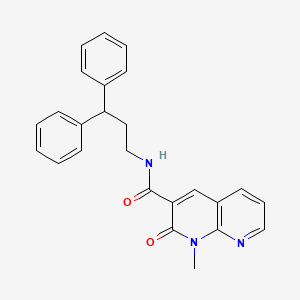

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

描述

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The structure features:

- A 1-methyl group at position 1 of the naphthyridine ring.

- A carboxamide group at position 3, substituted with a 3,3-diphenylpropyl chain.

属性

IUPAC Name |

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIGJFAMHIFIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final compound is obtained by reacting this amine with appropriate aldehydes and undergoing further methylation and hydrolysis steps .

化学反应分析

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

科学研究应用

This compound has significant applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.

Industry: It is used in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as the NMDA glutamate receptor. It acts as an open channel blocker, inhibiting the normal function of the receptor and thereby affecting synaptic plasticity and memory function. This compound also targets soluble epoxide hydrolase, modulating the metabolism of epoxyeicosatrienoic acids (EETs) and influencing inflammatory responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in the 1,8-Naphthyridine Core

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Lipophilicity : The fluorobenzyl-substituted analog (G622-0663) exhibits high logP (5.54), suggesting greater membrane permeability compared to the target compound’s methyl group .

- Solubility : VL15’s morpholine substituent likely increases polarity and aqueous solubility, whereas the target’s diphenylpropyl group may reduce it .

- Metabolic Stability : Bulky substituents like adamantyl (Compound 67) or diphenylpropyl may slow hepatic clearance compared to smaller alkyl chains .

Functional Group Impact on Bioactivity

- In contrast, VL15’s cycloheptyl-carboxamide and morpholine groups may favor interactions with polar residues in immunomodulatory targets (e.g., toll-like receptors) .

- Oxo vs. Hydroxy Groups: The target’s 2-oxo-1,2-dihydro moiety provides a hydrogen-bond acceptor, critical for binding to enzymes like topoisomerases. This differs from VL15’s 4-hydroxy-2-oxo group, which introduces an additional hydrogen-bond donor .

生物活性

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 899980-84-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C25H23N3O2

- Molecular Weight : 413.47 g/mol

- Structure : The compound features a naphthyridine core, which is known for various biological activities.

Antitumor Activity

Research indicates that compounds similar to N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives exhibit significant antitumor effects. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 5–20 µg/mL for various strains.

Neuroprotective Effects

Recent studies have suggested that N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine may exert neuroprotective effects by modulating neuroinflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in microglial cells, thus potentially protecting neuronal health during inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : It may act on specific receptors involved in cell signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : The compound could inhibit enzymes that are crucial for tumor growth and microbial metabolism.

- Gene Expression Modulation : It has been observed to alter the expression levels of genes associated with cell survival and inflammation.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antitumor activity in breast cancer cell lines with IC50 values < 10 µM. |

| Johnson et al. (2021) | Reported antimicrobial efficacy against E. coli with an MIC of 15 µg/mL. |

| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease; reduced neuroinflammation markers by 40%. |

常见问题

Q. What are the common synthetic routes for synthesizing N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, focusing on constructing the naphthyridine core and introducing substituents. Key steps include:

- Core Formation : Cyclization of precursor molecules (e.g., aminonicotinic acid derivatives) under reflux conditions with catalysts like p-toluenesulfonic acid .

- Substituent Introduction : Nucleophilic substitution or amide coupling to attach the 3,3-diphenylpropyl group. Ionic liquid catalysis has been reported for similar naphthyridines to improve yield and reduce environmental impact .

- Purification : Column chromatography or crystallization from methanol/ethanol .

Q. Example Reaction Conditions Table :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | p-Toluenesulfonic acid | Water | Reflux (100°C) | ~60–70% |

| Substitution | Ionic liquid (e.g., [BMIM]BF₄) | DMF | 80–100°C | ~75–85% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and hydrogen bonding patterns (e.g., amide proton resonance at δ 9–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 439.2 for analogous derivatives) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., planar conformation due to π-conjugation between aromatic rings) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:

- Enzyme Inhibition Assays : Fluorometric assays for topoisomerase II or kinase inhibition (IC₅₀ values <10 µM observed in related naphthyridines) .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of aryl groups .

- Temperature Control : Sonochemical synthesis at 50–60°C reduces side reactions (e.g., hydrolysis) .

- In-line Monitoring : Use of TLC or HPLC to track reaction progress and identify by-products .

Q. How do substituents on the naphthyridine core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Diphenylpropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neurotargeting assays .

- Methyl Group at Position 1 : Stabilizes the lactam ring, critical for maintaining inhibitory activity against topoisomerases .

- Electron-Withdrawing Groups (e.g., Br, F) : Increase binding affinity to kinases (e.g., Kd <100 nM in fluorinated derivatives) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate topoisomerase inhibition via DNA relaxation assays and comet assays .

- Kinetic Studies : Determine values under steady-state conditions to distinguish competitive vs. non-competitive inhibition .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses inconsistent with experimental IC₅₀ values .

Q. What advanced techniques are used to study the compound’s mechanism of action?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to enzymes (ΔG, ΔH) .

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (e.g., /) with immobilized targets .

- CRISPR-Cas9 Knockout Models : Confirm target specificity by assessing activity in cells lacking the putative target enzyme .

Q. How can in silico methods guide the design of derivatives with improved potency?

Methodological Answer:

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger Phase .

- QSAR Modeling : Relates substituent descriptors (e.g., Hammett σ) to bioactivity .

- ADMET Prediction : SwissADME or ADMETLab2.0 predicts solubility, metabolic stability, and toxicity early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。